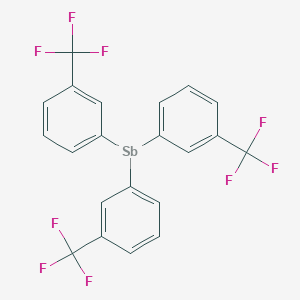

Tris(3-(trifluoromethyl)phenyl)antimony

Description

Properties

CAS No. |

386-91-4 |

|---|---|

Molecular Formula |

C21H12F9Sb |

Molecular Weight |

557.1 g/mol |

IUPAC Name |

tris[3-(trifluoromethyl)phenyl]stibane |

InChI |

InChI=1S/3C7H4F3.Sb/c3*8-7(9,10)6-4-2-1-3-5-6;/h3*1-2,4-5H; |

InChI Key |

FYZWFHUZJNROTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Sb](C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Structural Characterization and Elucidation of Coordination Environments

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to understanding the chemical structure and bonding within Tris(3-(trifluoromethyl)phenyl)antimony. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Interactive Data Table: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | - | - | - |

| ¹³C | Data not available | - | - | - |

| ¹⁹F | Data not available | - | - | - |

Infrared (IR) Spectroscopy

Specific experimental infrared absorption data for this compound is not available in the reviewed scientific literature. Therefore, a detailed assignment of characteristic vibrational modes cannot be provided at this time.

Interactive Data Table: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) data for this compound is available. t3db.ca This theoretical spectrum, generated for the positive ion at a collision energy of 40 eV, provides insight into the expected fragmentation pattern of the molecule. t3db.ca The monoisotopic mass of the molecule is calculated to be 555.9833 Da. t3db.ca

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 555.98 | > 95% | [C₂₁H₁₂F₉Sb]⁺ |

| Data on fragments not specified | - | - |

Note: The table reflects predicted data and should be considered as a theoretical guide. t3db.ca

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometries and Coordination Polyhedra

A specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature. Consequently, precise, experimentally determined bond lengths, bond angles, and crystal packing information for this specific compound are unavailable.

Trigonal Pyramidal Antimony(III) Geometries

In the absence of a specific crystal structure for this compound, its geometry can be inferred from the well-established principles of VSEPR theory and the known structures of related triorganoantimony(III) compounds. The central antimony atom possesses a lone pair of electrons, which, along with the three carbon atoms of the phenyl rings, results in a total of four electron domains. This arrangement leads to a predicted trigonal pyramidal geometry around the antimony center. This geometry is a common structural motif for tricoordinate antimony(III) compounds.

In a related compound, tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate), the antimony atom is further coordinated, resulting in a distorted trigonal-bipyramidal geometry. researchgate.net However, the fundamental Sb-C bond framework in the equatorial plane of that molecule provides insight into the expected parameters for a simple tris(aryl)antimony compound. researchgate.net The C-Sb-C angles in this related structure are reported to be 109.7(2)°, 118.4(2)°, and 131.8(3)°, deviations from the ideal 120° of a planar structure, which is consistent with the presence of a stereochemically active lone pair that would define the apex of the trigonal pyramid in the uncoordinated parent compound. researchgate.net

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Sb-C Bond Length (Å) | Data not available |

| C-Sb-C Bond Angle (°) | Data not available |

| Molecular Geometry | Trigonal Pyramidal (Predicted) |

Distorted Trigonal Bipyramidal Antimony(V) Geometries

In its pentavalent state (Sb(V)), antimony complexes derived from triarylstibines typically adopt a trigonal bipyramidal geometry. This arrangement is consistently observed in dicarboxylate derivatives of closely related triarylantimony compounds. For instance, the crystal structure of tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate), a structural analogue, demonstrates that the antimony atom exhibits a distorted trigonal-bipyramidal coordination. researchgate.netbohrium.com In this geometry, the three aryl (3-fluorophenyl) groups occupy the equatorial positions, forming the trigonal plane. The two carboxylate ligands are situated in the axial positions. researchgate.netbohrium.com

The distortion from an ideal trigonal bipyramidal geometry is evident from the bond angles. The axial O-Sb-O angle deviates from the ideal 180°, measuring 178.48(15)°. researchgate.net Similarly, the C-Sb-C angles in the equatorial plane are not uniform at 120° but are found to be 109.7(2)°, 118.4(2)°, and 131.8(3)°. researchgate.net This significant deviation in one of the angles is attributed to the cis-conformation of the carboxylate ligands relative to the equatorial plane. researchgate.net This structural arrangement is a common feature in numerous triorganoantimony(V) dicarboxylate complexes, where the bulky aryl groups define the equatorial plane and the anionic ligands occupy the axial sites. researchgate.net

Square Pyramidal Antimony(III) Coordination

While the trigonal pyramidal geometry is characteristic for three-coordinate antimony(III) compounds like triphenylstibine, and trigonal bipyramidal is common for antimony(V), the square pyramidal geometry is less frequently encountered. wikipedia.org For triorganoantimony(III) compounds, the presence of a lone pair of electrons on the antimony atom typically directs the three organic substituents to form a trigonal pyramidal shape. There are no available crystal structures of this compound or its direct Sb(III) adducts that exhibit a square pyramidal coordination. This geometry is more common in transition metal complexes. rsc.org Achieving a square pyramidal geometry in an Sb(III) compound would likely require specific ligand constraints, such as a tetradentate ligand forcing the organic groups into a square base, which is not the case for simple triarylstibines.

Hypervalent Pseudotrigonal Bipyramidal Structures

Hypervalency in organoantimony compounds often arises from the ability of the antimony center to engage in additional bonding interactions, exceeding the formal oxidation state rules. This is frequently observed as intramolecular coordination, where a donor atom from a ligand side-chain interacts with the antimony center. researchgate.net For triorganoantimony(III) compounds, these interactions can lead to a pseudotrigonal bipyramidal geometry, where the three carbon atoms of the aryl groups and one donor atom occupy the equatorial positions, and the antimony lone pair is directed towards the second axial position.

In compounds featuring ligands with pendant donor arms, such as 2-(dimethylaminomethyl)phenyl groups, intramolecular N→Sb interactions are established. researchgate.netlew.ro These interactions are characterized by Sb-N distances that are shorter than the sum of the van der Waals radii but longer than a typical covalent bond, indicating a hypervalent interaction. researchgate.net This additional coordination increases the coordination number of the antimony atom from three to four or more, resulting in geometries that can be described as pseudotrigonal bipyramidal or, in cases of multiple coordinating arms, even distorted octahedral. researchgate.netlew.ro While not directly observed for this compound due to the lack of coordinating pendant arms, this principle illustrates the capacity of antimony to form hypervalent structures.

Analysis of Intramolecular Bond Lengths and Angles

Detailed analysis of bond lengths and angles from X-ray diffraction data provides insight into the nature of the bonding and the steric environment around the central antimony atom. Data from tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate) serves as a valuable reference. researchgate.netbohrium.com

In this Sb(V) complex, the Sb-C bond lengths for the equatorial 3-fluorophenyl groups range from 2.104(4) Å to 2.114(8) Å. researchgate.net These values are typical for Sb-C(aryl) bonds in pentavalent organoantimony compounds. researchgate.net The axial Sb-O bond lengths are 2.113(3) Å. researchgate.net Notably, the Sb-C bonds are slightly shorter than the Sb-O bonds in this specific structure. researchgate.net The variability of Sb-O bond distances in organoantimony compounds is generally high, with reported values ranging widely depending on the nature of the carboxylate ligand. researchgate.net

The bond angles further define the distorted trigonal bipyramidal geometry. The axial O-Sb-O angle is 178.48(15)°, close to linear. researchgate.net The equatorial C-Sb-C angles show significant deviation from the ideal 120°, with values of 109.7(2)°, 118.4(2)°, and 131.8(3)°. researchgate.net The sum of these angles is 359.9°, confirming the planarity of the SbC₃ core.

In related Sb(III) compounds, such as tris(perfluorophenyl)stibine, the geometry is trigonal pyramidal. The average Sb-C bond length is 2.170(2) Å, and the C-Sb-C bond angles range from 95.3(1)° to 98.6(1)°. researchgate.net These shorter bond angles compared to the equatorial angles in Sb(V) complexes are indicative of the steric influence of the lone pair of electrons in Sb(III) compounds.

Table 1: Selected Intramolecular Bond Lengths and Angles for a Tris(3-fluorophenyl)antimony(V) Derivative Data from tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate) researchgate.net

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| Sb-C | 2.104(4) - 2.114(8) | |

| Sb-O | 2.113(3) | |

| Bond Angles (°) | ||

| O-Sb-O (axial) | 178.48(15) | |

| C-Sb-C (equatorial) | 109.7(2) | |

| C-Sb-C (equatorial) | 118.4(2) | |

| C-Sb-C (equatorial) | 131.8(3) |

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound and its derivatives are not isolated but interact with their neighbors to form ordered three-dimensional structures. These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing.

Examination of Hydrogen Bonding (e.g., C-H···F, C-H···O, H···Cl)

The presence of fluorine atoms in the trifluoromethyl groups makes C-H···F hydrogen bonds a significant feature in the supramolecular assembly of these compounds. Although considered weak hydrogen bonds, the collective effect of multiple C-H···F interactions can be a determining factor in the crystal packing. researchgate.net The organic fluorine atoms can act as hydrogen bond acceptors, interacting with C-H donors from neighboring molecules.

In the crystal structures of related organoantimony(V) complexes containing fluoromethylbenzoate ligands, weak but significant intermolecular C-H···O and C-H···F hydrogen bonds have been identified. researchgate.net These interactions link the individual complex molecules into one-dimensional (1D) and two-dimensional (2D) supramolecular frameworks. researchgate.net Similarly, in the crystal structure of tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate), the formation of the spatial network involves weak hydrogen bonds. researchgate.netbohrium.com The analysis of crystal structures of various compounds containing SF₅ or SF₄ groups also reveals that fluorine atoms are often surrounded by hydrogen atoms, indicating a preference for F···H contacts that govern the solid-state structures. nih.gov These findings underscore the important role that fluorine-mediated hydrogen bonds play in the supramolecular chemistry of this compound derivatives.

Investigation of Pnictogen Bonds

Pnictogen bonds are non-covalent interactions involving the electrophilic region of a pnictogen atom (in this case, antimony) and a nucleophilic site. mdpi.com The strength and directionality of these bonds are highly dependent on the electronic environment of the pnictogen center. In this compound, the presence of three trifluoromethyl groups significantly enhances the Lewis acidity of the antimony atom, making it a more potent pnictogen bond donor. nih.gov

Research on related antimony compounds has demonstrated the crucial role of electron-withdrawing substituents in promoting stronger pnictogen bonds. nih.gov For instance, studies on various triaryl antimony derivatives have shown a direct correlation between the electron-withdrawing nature of the aryl substituents and the affinity for halide anions, a classic measure of pnictogen bonding strength. nih.gov While direct crystallographic evidence for pnictogen bonding in unsolvated this compound may be limited, its enhanced electrophilicity suggests a strong propensity to engage in such interactions with Lewis bases.

The investigation of pnictogen bonds in this compound can be approached through several experimental and computational methods:

X-ray Crystallography: Co-crystallization with various Lewis bases (e.g., halides, ethers, amines) can provide definitive structural evidence of pnictogen bonds, allowing for the precise measurement of bond lengths and angles.

NMR Spectroscopy: Titration experiments monitored by NMR can be used to determine the association constants for the formation of pnictogen-bonded adducts in solution.

Computational Modeling: Density Functional Theory (DFT) calculations are invaluable for visualizing the electrostatic potential surface of the molecule, identifying the electrophilic region (σ-hole) on the antimony atom, and calculating the interaction energies with various nucleophiles.

The table below summarizes the expected impact of the trifluoromethyl groups on the pnictogen bonding capabilities of the antimony center.

| Feature | Tris(phenyl)antimony | This compound |

| Lewis Acidity of Sb | Moderate | High |

| Pnictogen Bond Donor Strength | Weaker | Stronger |

| Affinity for Nucleophiles | Lower | Higher |

Characterization of Antimony-Aryl π-Interactions

Antimony-aryl π-interactions are a type of non-covalent interaction where the antimony atom interacts with the π-system of an aromatic ring. These interactions can be either of the lone pair-π or σ-hole-π type, depending on the orientation of the interacting moieties. Given the enhanced σ-hole on the antimony atom in this compound, an attractive interaction with the electron-rich π-face of an aryl group is plausible.

While direct experimental studies on antimony-aryl π-interactions within this specific molecule are not extensively documented, the principles of such interactions are well-established. The electron-withdrawing trifluoromethyl groups, by pulling electron density away from the phenyl rings, might slightly diminish their π-donating ability. However, the dominant effect is the significant enhancement of the electrophilic character of the antimony center, which would favor interactions with external π-systems.

Characterization of these weak interactions often requires sensitive techniques:

High-Resolution X-ray Crystallography: Detailed analysis of crystal packing can reveal close contacts between the antimony atom and aryl rings of neighboring molecules, indicative of π-interactions.

NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation information, suggesting proximity between the antimony and specific protons on an interacting aryl ring in solution.

The table below outlines the potential antimony-aryl π-interactions involving this compound.

| Interaction Type | Description |

| Intramolecular | Potential for weak interactions between the antimony center and one of its own trifluoromethylphenyl rings, although sterically constrained. |

| Intermolecular | More likely to occur in the solid state or in concentrated solutions, where the antimony atom of one molecule interacts with an aryl ring of a neighboring molecule. |

Cation- and Anion-Mediated Supramolecular Assembly in Coordination Complexes

The ability of trivalent antimony compounds to act as ligands in coordination chemistry opens up avenues for the construction of complex supramolecular architectures. The assembly of these structures can be significantly influenced by the presence of cations and anions, which can act as templates or connecting nodes.

For this compound, while it lacks the immediate coordinating nitrogen atoms of the pyridyl analogue, the antimony center itself can coordinate to soft metal cations. The supramolecular assembly would be governed by a delicate interplay of forces:

Cation Coordination: The lone pair on the antimony atom can coordinate to suitable metal ions, forming the primary linkages of a coordination network.

Anion Templating: Anions can direct the assembly process by interacting with the metal centers or through pnictogen bonding with the antimony atoms, especially given the enhanced Lewis acidity of the antimony in the title compound.

Weak Interactions: Antimony-aryl π-interactions and other van der Waals forces would contribute to the stability and specific arrangement of the resulting supramolecular structure.

The following table summarizes the roles of cations and anions in the potential supramolecular assembly of this compound complexes.

| Component | Role in Supramolecular Assembly |

| Cations (e.g., Ag⁺, Cu⁺) | Act as primary coordination centers, linking multiple antimony ligands. |

| Anions (e.g., PF₆⁻, SbF₆⁻) | Can act as templates, occupying voids within the framework, and can also engage in pnictogen bonding with the antimony centers. uva.esacs.org |

| This compound | Functions as a multidentate ligand, with the antimony center as the coordinating site. |

Reactivity Profiles and Mechanistic Investigations

Lewis Acidity of Trifluoromethylated Antimony Compounds

The Lewis acidity of organoantimony compounds is a key determinant of their reactivity. In the case of tris(3-(trifluoromethyl)phenyl)antimony, this acidity is significantly enhanced by the presence of the trifluoromethyl groups.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. The presence of three such groups on the phenyl rings in this compound has a profound inductive effect. This effect withdraws electron density from the antimony center, making it more electron-deficient and thus a stronger Lewis acid. The principle is analogous to that observed in fluorinated triarylboranes, where increased fluorination enhances Lewis acidity. nih.govrsc.org For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) is a more powerful Lewis acid than its non-fluorinated counterpart, B(C₆F₅)₃. rsc.org This increased acidity in stibanes is attributed to the electron-deficient nature of the antimony atom, which enhances its ability to accept electron pairs from Lewis bases through the σ*(Sb–C) antibonding orbitals. wikiwand.com

Table 1: Comparison of Lewis Acidity in Triaryl Compounds

| Compound | Substituent Effect | Expected Relative Lewis Acidity |

| Triphenylantimony | None | Weak |

| This compound | Strong Electron-Withdrawing | Strong |

| Tris(pentafluorophenyl)antimony | Very Strong Electron-Withdrawing | Very Strong |

This table provides a qualitative comparison based on the electronic effects of the substituents.

The enhanced Lewis acidity of this compound facilitates the formation of adducts with Lewis bases, such as pyridine (B92270). Pyridine, with its lone pair of electrons on the nitrogen atom, can donate this electron density to the electron-deficient antimony center, forming a coordinate covalent bond. The nitrogen atom in pyridine is electron-withdrawing from the ring, which can influence its basicity, but it readily acts as a Lewis base in the presence of a strong Lewis acid. stackexchange.com The formation of such adducts is a characteristic feature of Lewis acidic compounds. wikiwand.com The stability of the resulting adduct is a direct measure of the Lewis acidity of the antimony compound.

In the presence of a suitable halide abstractor and a weakly coordinating anion, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), triarylantimony dihalides can form highly reactive cationic species known as stibenium ions (R₃Sb²⁺). While specific studies on this compound are not prevalent, related triarylchlorostibonium salts, [Ar₃SbCl]⁺, have been synthesized and characterized. maynoothuniversity.ie These cations exhibit a tetrahedral coordination environment around the antimony atom and demonstrate that increased fluorination of the aryl substituents generally leads to increased Lewis acidity. maynoothuniversity.ie These cationic centers are potent electrophiles and can coordinate with weakly basic anions to form stable salts. The formation of such species is a testament to the high electrophilicity of the antimony center, further enhanced by the electron-withdrawing trifluoromethyl groups.

Reactions with Donor Ligands and Substrate Activation

The interaction of this compound with various donor ligands is central to its chemical behavior, leading to ligand exchange and potential substrate activation.

While dications of the specific compound this compound are not extensively documented, the general reactivity of organoantimony(V) compounds with N,O-donor ligands has been investigated. ias.ac.in These reactions can lead to the formation of various monomeric and dimeric structures. ias.ac.in The dication [SbPh₃]²⁺, for example, has been shown to be the Lewis acidic counterpart in adducts with donor ligands like triphenylphosphine (B44618) oxide and 4-dimethylaminopyridine (B28879) (dmap). wikiwand.com It is expected that the corresponding dication derived from this compound would exhibit even greater reactivity towards both anionic and neutral donor ligands due to its enhanced electrophilicity.

Ligand exchange reactions are a common feature of coordination chemistry. nsu.ru In the context of this compound, the antimony-carbon bonds can potentially undergo exchange with other anionic or neutral ligands, depending on the reaction conditions and the nature of the incoming ligand. Although specific examples involving this compound are scarce, antimony-lithium exchange reactions are known for other organoantimony compounds, which allows for further functionalization. researchgate.net The transformation of ligands coordinated to a metal center is also a possibility, though detailed mechanistic studies for this specific antimony compound are not widely available.

Oxidative Reactivity and Formation of Higher Oxidation States

The reactivity of this compound is characterized by the ability of the antimony(III) center to undergo oxidation to the antimony(V) state. This transformation is readily achieved through reactions with various oxidizing agents, including peroxides and halogens, leading to the formation of stable pentavalent antimony species.

Oxidation by Peroxides and Formation of Antimony(V) Species

This compound, in line with the general reactivity of triarylstibines, is susceptible to oxidation by peroxides. While direct studies on this specific compound are not extensively documented, the well-established reactions of analogous triarylantimony compounds provide a clear precedent. The reaction of various triarylantimony compounds with carboxylic acids in the presence of an oxidizing agent like hydrogen peroxide or tert-butyl hydroperoxide is a common method for the synthesis of triarylantimony(V) dicarboxylates. acs.orgresearchgate.net

For instance, tris(3-fluorophenyl)antimony reacts with carboxylic acids and tert-butyl hydroperoxide in diethyl ether to yield the corresponding dicarboxylates, (3-FC6H4)3Sb[OC(O)R]2. researchgate.net Similarly, the oxidation of tris(3-fluorophenyl)antimony with hydrogen peroxide in the presence of 2-methylcarboranylcarboxylic acid results in the formation of tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate). researchgate.net This oxidative addition proceeds via the expansion of the coordination sphere of the antimony atom from three to five, resulting in a more stable pentavalent state. The general scheme for this type of reaction is as follows:

Ar₃Sb + 2 RCOOH + H₂O₂ → Ar₃Sb(OOCR)₂ + 2 H₂O

Given this established reactivity pattern, it is highly probable that this compound would react in a similar manner with peroxides and carboxylic acids to form the corresponding this compound(V) dicarboxylates. The electron-withdrawing nature of the trifluoromethyl groups is expected to influence the reactivity of the antimony center, potentially making it more susceptible to oxidation.

A representative table of analogous reactions is provided below:

| Triarylantimony Compound | Carboxylic Acid | Peroxide | Product | Reference |

| Tris(3-fluorophenyl)antimony | 3-Fluorophenylacetic acid | tert-Butyl hydroperoxide | (3-FC6H4)3Sb[OC(O)CH2C6H4F-3]2 | researchgate.net |

| Tris(3-fluorophenyl)antimony | 2,3-Difluorobenzoic acid | tert-Butyl hydroperoxide | (3-FC6H4)3Sb[OC(O)C6H3F2-2,3]2 | researchgate.net |

| Tris(3-fluorophenyl)antimony | Pentafluorobenzoic acid | tert-Butyl hydroperoxide | (3-FC6H4)3Sb[OC(O)C6F5]2 | researchgate.net |

| Tris(para-tolyl)antimony | Chloroacetic acid | tert-Butyl hydroperoxide | (4-MeC6H4)3Sb[OC(O)CH2Cl]2 | bohrium.com |

| Triphenylantimony | 3,4,5-Trifluorobenzoic acid | tert-Butyl hydroperoxide | Ph3Sb[OC(O)C6H2F3-3,4,5]2 | bohrium.com |

Reactions with Halogenating/Fluorinating Agents

The oxidation of this compound to the pentavalent state can also be readily accomplished through reactions with halogenating agents. The direct reaction of triarylantimony(III) compounds with halogens such as chlorine, bromine, and iodine is a standard method for the synthesis of triarylantimony(V) dihalides. bohrium.com For example, tris(3-fluorophenyl)antimony reacts with elemental chlorine, bromine, and iodine in benzene (B151609) to produce the corresponding dichloride, dibromide, and diiodide. bohrium.com

The general reaction can be represented as:

Ar₃Sb + X₂ → Ar₃SbX₂ (where X = Cl, Br, I)

In these reactions, the antimony atom undergoes oxidative addition, and the resulting triarylantimony(V) dihalides typically adopt a trigonal-bipyramidal geometry, with the halogen atoms occupying the axial positions.

Alternative methods for halogenation include the use of copper(II) halides. For instance, tris(3-fluorophenyl)antimony dichloride and dibromide can be synthesized by reacting the parent stibine (B1205547) with copper(II) chloride and bromide, respectively, in acetone. bohrium.com

The synthesis of the corresponding difluoride often requires an exchange reaction. For example, tris(3-fluorophenyl)antimony difluoride is obtained through the reaction of the dichloride with sodium fluoride (B91410). bohrium.com A similar approach would be anticipated for the synthesis of this compound difluoride.

The following table summarizes the synthesis of various triarylantimony(V) dihalides from their corresponding triarylantimony(III) precursors.

| Triarylantimony Compound | Halogenating Agent | Product | Reference |

| Tris(3-fluorophenyl)antimony | Cl₂ | (3-FC6H4)3SbCl₂ | bohrium.com |

| Tris(3-fluorophenyl)antimony | Br₂ | (3-FC6H4)3SbBr₂ | bohrium.com |

| Tris(3-fluorophenyl)antimony | I₂ | (3-FC6H4)3SbI₂ | bohrium.com |

| Tris(3-fluorophenyl)antimony | CuCl₂ | (3-FC6H4)3SbCl₂ | bohrium.com |

| Tris(3-fluorophenyl)antimony | CuBr₂ | (3-FC6H4)3SbBr₂ | bohrium.com |

| Tris(3-fluorophenyl)antimony dichloride | NaF | (3-FC6H4)3SbF₂ | bohrium.com |

Reaction Mechanisms Involving Antimony Centers

Carbonyl Activation Mechanisms in Catalysis

Antimony compounds, particularly those in the +3 and +5 oxidation states, can function as Lewis acids. This Lewis acidity allows them to activate carbonyl functional groups, rendering them more susceptible to nucleophilic attack. The activation typically involves the coordination of the lone pair of electrons on the carbonyl oxygen to the electron-deficient antimony center. researchgate.netlibretexts.org This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

While specific catalytic applications of this compound in carbonyl activation are not well-documented in the literature, the general principle of Lewis acid catalysis by antimony compounds is established. For example, certain stibonium salts have been designed to catalyze the hydrosilylation of benzaldehyde, a reaction that proceeds through the activation of the carbonyl group. acs.org The Lewis acidity of the antimony center is tunable by the organic substituents; electron-withdrawing groups, such as the trifluoromethylphenyl group, are expected to enhance the Lewis acidity of the antimony atom, thereby increasing its potential as a catalyst for carbonyl activation.

The general mechanism for carbonyl activation by a Lewis acidic antimony species can be depicted as follows:

R₂C=O + Sb(V) species → R₂C=O---Sb(V) species

This activation step is then followed by the attack of a nucleophile on the activated carbonyl carbon. However, detailed mechanistic studies and the catalytic efficacy of this compound in such transformations remain an area for further investigation.

Role of the Antimony 5s Lone Pair in Directing Reactivity (e.g., Hydroamination)

The stereochemically active 5s lone pair of electrons on the antimony(III) center plays a crucial role in the geometry and reactivity of its compounds. However, specific studies detailing the role of this lone pair in directing the reactivity of this compound, particularly in catalytic reactions such as hydroamination, are currently lacking in the available scientific literature.

In the broader context of p-block element chemistry, lone pairs can influence reaction pathways by acting as a nucleophilic site or by directing the coordination of substrates. In the context of hydroamination, which involves the addition of an N-H bond across a C-C multiple bond, a potential catalytic cycle could involve the activation of the amine or the unsaturated substrate by the antimony catalyst. The lone pair on the antimony could, in principle, participate in oxidative addition or other elementary steps of a catalytic cycle. However, without specific experimental or computational studies on this compound or closely related compounds in hydroamination catalysis, any proposed role for the 5s lone pair remains speculative. The field of antimony-catalyzed hydroamination is not as developed as that of other transition metals, and further research is needed to elucidate the potential of compounds like this compound in this area. nih.govnih.gov

Computational and Theoretical Chemistry of Tris 3 Trifluoromethyl Phenyl Antimony Systems

Quantum Chemical Calculations for Electronic Structure

A detailed DFT study would be necessary to provide the ground state properties of Tris(3-(trifluoromethyl)phenyl)antimony. This would typically involve geometry optimization to find the most stable three-dimensional structure. Key data points that are currently unavailable in the literature include:

Optimized Molecular Geometry: Precise bond lengths (e.g., Sb-C, C-F) and bond angles (e.g., C-Sb-C). For comparison, in the related triphenylantimony, typical Sb-C bond lengths are around 2.15-2.16 Å and C-Sb-C angles are approximately 95-98°. butlerov.com

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electronic Properties: Calculated values for the dipole moment and the molecular electrostatic potential (MEP) map, which would identify the electron-rich and electron-deficient regions of the molecule.

TD-DFT calculations are the standard method for investigating the behavior of molecules upon electronic excitation, such as by absorption of light. rsc.orgchemrxiv.orgrsc.orgresearchgate.net For this compound, specific published data is absent for:

Electronic Absorption Spectra: A simulated UV-Visible spectrum showing the wavelengths of maximum absorption (λmax).

Excitation Energies: The energies required to promote an electron to higher energy states.

Oscillator Strengths: Values that indicate the probability of these electronic transitions occurring.

Nature of Transitions: Identification of the specific orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO).

NBO analysis provides a chemically intuitive description of bonding by translating the complex molecular wave function into localized bonds, lone pairs, and antibonding orbitals. wisc.eduscirp.org A dedicated NBO study on this compound would be required to determine:

Natural Atomic Charges: The charge distribution across the molecule, particularly the charge on the central antimony atom.

Hybridization: The hybridization scheme of the antimony atom (e.g., spxdy) and the participating carbon atoms.

Donor-Acceptor Interactions: Quantification of hyperconjugative interactions (e.g., from a bonding orbital to an antibonding orbital) that contribute to the molecule's stability, typically evaluated using second-order perturbation theory.

Computational Studies on Reaction Mechanisms and Pathways

While some antimony compounds have been computationally investigated as potential catalysts, there are no specific DFT studies detailing the role of this compound in any reaction mechanism, including hydroamination. fmread.com A computational study would be needed to provide:

Reactant and Product Structures: Optimized geometries of all species involved in a potential catalytic cycle.

Intermediate Identification: The structure and stability of any intermediate species formed during the reaction.

Mechanism Elucidation: A step-by-step description of the bond-forming and bond-breaking processes.

This analysis is contingent on a mechanistic study. Without a defined reaction pathway, it is impossible to provide the corresponding energy data. Such a study would calculate:

Transition State Structures: The high-energy geometries that connect reactants, intermediates, and products.

Activation Energies: The energy barriers for each step in the reaction mechanism, which determine the reaction rate.

Reaction Energy Profile: A diagram plotting the relative energies of all reactants, transition states, intermediates, and products throughout the reaction, providing a complete thermodynamic and kinetic picture.

Catalytic Applications of Trifluoromethylated Organoantimony Compounds

Lewis Acid Catalysis

The Lewis acidity of triarylantimony compounds is significantly influenced by the substituents on the aryl rings. The incorporation of strongly electron-withdrawing groups, such as trifluoromethyl (CF₃), enhances the electrophilicity of the antimony center. This effect is analogous to that observed in other organopnictogen cations, where increased fluorination of aryl substituents generally leads to higher Lewis acidity. nih.govntu.ac.uk This enhanced acidity makes compounds like Tris(3-(trifluoromethyl)phenyl)antimony promising candidates for catalyzing a range of organic transformations. While triarylantimony(V) dichlorides (Ar₃SbCl₂) are typically mild Lewis acids, structural constraints or the introduction of electronegative substituents can substantially increase their acidic character. acs.orgnih.gov For instance, the Lewis acidity of Sb(C₆F₅)₃ is considerably greater than that of Sb(C₆H₅)₃, as evidenced by its ability to form stable adducts with Lewis bases like Ph₃PO and its higher computed fluoride-ion affinity. wikipedia.orgnih.gov

Hydrosilylation Reactions of Carbonyl Compounds

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organic synthesis. While traditionally catalyzed by transition metals, there is growing interest in main-group Lewis acids for this transformation. The catalytic cycle typically involves the activation of the carbonyl group by the Lewis acid, making it more susceptible to nucleophilic attack by the hydride from the silane.

Given the enhanced Lewis acidity endowed by the trifluoromethyl groups, it is proposed that this compound could function as an effective catalyst for the hydrosilylation of aldehydes and ketones. The antimony center would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for subsequent hydride transfer from a hydrosilane. This potential application aligns with the broader trend of using highly electrophilic main-group compounds, such as those of boron and antimony, in catalysis. nih.govresearchgate.net

Hydroelementation Reactions

Hydroelementation, the addition of an E-H bond (where E is a main-group element) across an unsaturated C-C bond, represents a highly atom-economical method for forming C-E bonds. Lewis acids are known to catalyze such reactions, including hydroamination (E = N) and hydroboration (E = B). researchgate.netrsc.org Organoantimony compounds, leveraging their tunable Lewis acidity, are potential catalysts for these transformations. Strongly acidic antimony compounds have been shown to catalyze reactions like transfer hydrogenation. wikipedia.org The electron-deficient nature of this compound suggests it could activate unsaturated substrates like alkenes and alkynes, facilitating the addition of various E-H bonds.

Electrocatalysis

The unique electronic properties of organoantimony compounds extend to the field of electrocatalysis, particularly in the context of the hydrogen evolution reaction (HER). By incorporating antimony into redox-active macrocycles like corroles, researchers have developed highly efficient molecular electrocatalysts.

Hydrogen Evolution Reaction (HER) Catalysis by Antimony(III) Corroles

Antimony(III) corrole (B1231805) complexes have been identified as effective and stable molecular catalysts for the electrocatalytic reduction of protons to produce hydrogen gas (H₂). rsc.org These main-group element complexes represent a cost-effective alternative to traditional platinum-based catalysts. osti.gov The catalytic process is ligand-centered, meaning the corrole macrocycle, rather than the antimony metal center, is the primary site of the redox events. rsc.orgresearchgate.net In both organic and neutral aqueous media, these complexes demonstrate significant catalytic activity. For instance, an antimony corrole bearing a nitro-substituted phenyl group exhibited a remarkable turnover frequency (TOF) of 17.65 s⁻¹ in acetonitrile (B52724) with trifluoroacetic acid as the proton source. rsc.org The proposed catalytic cycle involves sequential electron transfers and protonation steps (an ECEC pathway) at the corrole ligand, culminating in the release of H₂. rsc.orgresearchgate.net

Influence of Substituent Electronic Effects on Electrocatalytic Activity

The electrocatalytic performance of antimony(III) corroles can be systematically tuned by modifying the peripheral substituents on the corrole ring. The introduction of electron-withdrawing groups has been shown to dramatically enhance catalytic activity. rsc.org A study on a series of antimony(III) triaryl corroles with an increasing number of meso-pentafluorophenyl substituents (F₅C₆) provided clear evidence of this electronic influence. rsc.orgresearchgate.net

The catalytic efficiency for HER was found to increase with the number of electron-withdrawing pentafluorophenyl groups. rsc.org This enhancement is attributed to the modulation of the electronic structure of the corrole macrocycle, which facilitates the key steps in the catalytic cycle. The most electron-deficient complex in the series, bearing three pentafluorophenyl groups (an F₁₅-corrole), displayed the highest activity in both organic and aqueous systems. rsc.org

| Catalyst | Number of C₆F₅ Groups | Overpotential (mV) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|

| F₀C-Sb | 0 | - | 77.67 |

| F₅C-Sb | 1 | - | 97.66 |

| F₁₀C-Sb | 2 | - | 137.18 |

| F₁₅C-Sb | 3 | - | 202.07 |

Potential Role in Frustrated Lewis Pair (FLP) Chemistry (Analogous to Boranes)

Frustrated Lewis Pair (FLP) chemistry involves combinations of sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. wikipedia.org This "unquenched" reactivity allows them to cooperatively activate a wide range of small molecules, most notably H₂. The archetypal FLP system consists of a bulky phosphine (B1218219) (Lewis base) and the highly Lewis acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃ (Lewis acid). wikipedia.org

The principles of FLP chemistry are not limited to boron. The enhanced Lewis acidity of organoantimony compounds bearing electron-withdrawing substituents, such as this compound, makes them excellent candidates to act as the Lewis acid component in FLP systems. ntu.ac.uk Their potential is analogous to that of highly fluorinated boranes. When combined with a sterically demanding Lewis base (e.g., a bulky phosphine), the antimony center of a trifluoromethylated triarylantimony compound could engage in the heterolytic cleavage of small molecules.

This potential is supported by recent developments in organometallic FLP chemistry, which have expanded beyond traditional main-group elements. rsc.org The ability of antimony(V) compounds to act as strong Lewis acids, coupled with the steric bulk that can be introduced via aryl substituents, provides a clear rationale for their application in FLP-mediated catalysis, including metal-free hydrogenations and the activation of other substrates like CO₂ and ethers. rsc.orgresearchgate.net

Photoredox Catalysis (Analogous to Phosphine Systems with Trifluoromethylated Aryl Groups)

While direct experimental studies on the application of this compound in photoredox catalysis are not extensively documented in peer-reviewed literature, its potential utility can be inferred by analogy to well-studied phosphine systems bearing trifluoromethylated aryl groups. The electronic properties of organoantimony compounds are similar to those of their phosphine counterparts, suggesting that this compound could function as an electron-deficient catalyst or reagent in photoredox cycles.

The presence of three electron-withdrawing trifluoromethyl groups on the phenyl rings significantly influences the electronic character of the central antimony atom. These groups decrease the electron density on the antimony, making its lone pair less nucleophilic and the compound more resistant to oxidation compared to non-fluorinated triarylantimony compounds. This electronic profile is comparable to that of electron-deficient phosphines, such as tris(4-(trifluoromethyl)phenyl)phosphine, which have been employed in photoredox catalysis. nih.govrsc.org

In analogous phosphine-based photoredox reactions, electron-deficient phosphines can participate in single-electron transfer (SET) processes. nih.gov For instance, a phosphine can be oxidized by an excited-state photocatalyst to form a phosphine radical cation. This reactive intermediate can then engage in various chemical transformations. nih.govrsc.org Given the similar electronic nature, it is plausible that this compound could undergo a similar SET oxidation to generate an antimony-centered radical cation, which could then mediate subsequent reactions.

One area where analogous phosphines have been successful is in the generation of phosphoranyl radicals through the reaction of a phosphine radical cation with a nucleophile. nih.gov This reactivity has been harnessed to activate strong chemical bonds, such as C–O bonds in alcohols and carboxylic acids. nih.govchemrxiv.org By analogy, this compound could potentially facilitate similar transformations. Upon photoinduced SET to form the antimony radical cation, subsequent reaction with an alcohol or carboxylic acid could generate a stiboranyl radical. This intermediate could then undergo further reactions, such as β-scission, to effect bond cleavage and generate radical species for further synthetic elaboration.

A representative example of a photoredox reaction where an electron-deficient phosphine plays a key role is the deoxygenation of benzylic alcohols. The data presented in the table below is based on the performance of an analogous phosphine system in such a reaction and serves as a predictive model for the potential catalytic activity of this compound.

| Entry | Substrate (Benzylic Alcohol) | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 1 | 1-Phenylethanol | Ethylbenzene | 97 | Substrate (1.0 equiv), PPh3 (1.2 equiv), Photocatalyst [Ir(ppy)2(dtbbpy)]PF6 (1 mol%), Disulfide (5 mol%), Toluene (0.1 M), Blue LED irradiation |

| 2 | 1-(4-Methoxyphenyl)ethanol | 1-Ethyl-4-methoxybenzene | 95 | |

| 3 | 1-(4-Chlorophenyl)ethanol | 1-Chloro-4-ethylbenzene | 92 | |

| 4 | Diphenylmethanol | Diphenylmethane | 99 |

The successful application of electron-deficient phosphines in photoredox catalysis provides a strong rationale for exploring this compound in similar contexts. nih.govrsc.org Further research is required to experimentally validate these potential applications and to fully elucidate the catalytic capabilities of this and related trifluoromethylated organoantimony compounds.

Future Directions and Emerging Areas of Research

Development of Novel Synthetic Routes and Scalable Production

The traditional synthesis of triarylstibines, including Tris(3-(trifluoromethyl)phenyl)antimony, typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with an antimony(III) halide like antimony trichloride (B1173362). wikipedia.org While effective at the laboratory scale, these methods often present challenges for large-scale production, including the need for stoichiometric amounts of reactive organometallic reagents and potential difficulties in purification.

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies. Promising avenues include:

Catalytic Cross-Coupling Reactions: Nickel-catalyzed cross-coupling of halostibines with aryl halides has shown promise for synthesizing various triarylstibines. researchgate.net Adapting such catalytic systems for the synthesis of this compound could significantly improve efficiency and substrate scope.

Organic Superbase Catalysis: A novel metal- and salt-free approach using organic superbases to catalyze the reaction between an electron-deficient stibine (B1205547) and weakly acidic hydrocarbons has been reported. researchgate.net This strategy could offer a milder and more atom-economical route to the target compound.

Direct C-H Activation/Arylation: Exploring the direct C-H stibylation of 1,3-bis(trifluoromethyl)benzene (B1330116) would represent a highly atom-economical approach, though this remains a significant synthetic challenge.

The development of robust and scalable production methods is critical for transitioning this compound from a laboratory curiosity to a readily available building block for academic and industrial applications.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Cross-Coupling | High efficiency, broader substrate compatibility. | Catalyst development, optimization of reaction conditions. |

| Organic Superbase Catalysis | Metal-free, milder conditions, atom economy. | Limited substrate scope, understanding reaction mechanism. |

| Direct C-H Stibylation | High atom economy, reduced waste. | High activation barrier of C-H bonds, regioselectivity control. |

Exploration of New Reactivity Manifolds and Transformations

The reactivity of triarylantimony(III) compounds is often dominated by their oxidation to pentavalent (SbV) species. rsc.org However, the unique electronic profile of this compound suggests a rich and underexplored reactivity landscape. The electron-withdrawing trifluoromethyl groups are expected to increase the Lewis acidity of the antimony center and influence the redox potential of the molecule.

Future investigations should aim to uncover novel transformations beyond simple oxidation. Key areas of exploration include:

Redox Chemistry: A systematic study of the reactions of this compound with a diverse range of oxidizing and reducing agents will be crucial. The substituent on the aryl ring is known to strongly affect the outcome of reactions, for instance with diiodine, which can lead to either SbV derivatives or cationic [Ar3SbI]+ salts. rsc.orgrsc.org Understanding how the trifluoromethyl group directs this reactivity is a key goal.

Frustrated Lewis Pair (FLP) Chemistry: The enhanced Lewis acidity of the antimony center could enable its use as the Lewis acid component in FLPs for the activation of small molecules like H2, CO2, and olefins.

Single-Electron Transfer (SET) Processes: Investigating the behavior of this compound in SET processes could lead to the generation of novel antimony-centered radicals or radical ions, opening pathways to new bond-forming reactions. rsc.org

Advanced Theoretical Modeling for Predictive Design and Property Optimization

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. For this compound, advanced theoretical modeling can provide profound insights into its structure, bonding, and reactivity, thereby guiding experimental efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict reaction pathways, and calculate the energies of transition states for reactions involving this compound. rsc.org This can help in understanding its Lewis acidity, redox potentials, and the mechanisms of its catalytic activity.

Machine Learning (ML) Models: As seen in the broader field of catalyst design, machine learning models can be developed to predict the performance of organoantimony catalysts based on structural and electronic descriptors. nih.govresearchgate.net By training models on data from both computational simulations and experimental results, it may become possible to rapidly screen for optimal reaction conditions or even design novel antimony-based catalysts with enhanced properties. nih.gov

Modeling of Supramolecular Interactions: Theoretical methods are crucial for studying the noncovalent interactions that govern the assembly of organoantimony compounds into larger architectures. rsc.org This is particularly relevant for designing functional materials based on this compound.

| Modeling Technique | Application Area for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies, electronic structure analysis. | Prediction of reactivity, catalytic cycles, and spectroscopic properties. |

| Machine Learning (ML) | Catalyst screening and performance prediction. | Identification of key descriptors for catalytic activity, accelerated discovery of new applications. nih.gov |

| Molecular Dynamics (MD) | Simulation of supramolecular assemblies and material properties. | Insight into self-assembly processes and the bulk properties of derived materials. |

Expansion of Catalytic Applications to New Chemical Transformations

While antimony compounds have found applications as Lewis acid catalysts and in polyester (B1180765) synthesis, their full potential in organic synthesis remains largely untapped. acs.orgalfachemic.com The distinct electronic properties of this compound make it a compelling candidate for new catalytic roles.

Future research should focus on leveraging its enhanced Lewis acidity and unique redox properties in:

Lewis Acid Catalysis: Exploring its efficacy in a wider range of classic Lewis acid-catalyzed reactions, such as Friedel-Crafts reactions, Diels-Alder reactions, and carbonyl activations. The electron-deficient nature of the antimony center may offer unique reactivity or selectivity compared to traditional Lewis acids.

Photocatalysis and Electrocatalysis: Antimony-based materials are being investigated as photocatalysts for degrading environmental pollutants and as electrocatalysts for CO2 reduction. acs.orgsusu.ruresearchgate.net this compound could serve as a molecular precursor for such materials or act as a homogeneous catalyst in photoredox or electrochemical transformations. acs.org

C-H Functionalization: Pentavalent triarylantimony compounds have been successfully employed as arylating reagents in palladium-catalyzed C-H functionalization reactions. mdpi.com Developing catalytic cycles where this compound acts directly as a catalyst or pre-catalyst for C-H activation and other coupling reactions is a highly attractive goal.

Integration into Advanced Functional Materials and Supramolecular Architectures

The field of materials science is constantly seeking new molecular building blocks with unique properties. Organoantimony compounds have recently gained significant interest in materials research. rsc.org this compound, with its rigid structure and electronically distinct aryl groups, is a promising candidate for incorporation into advanced functional materials.

Emerging areas of research include:

Luminescent Materials: Certain organoantimony compounds exhibit interesting fluorescence properties. rsc.org Research into the photophysical properties of this compound and its derivatives could lead to the development of new emitters for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Supramolecular Chemistry: The antimony atom in triarylstibines can engage in various noncovalent interactions, including pnictogen bonding. These interactions can be exploited to direct the self-assembly of this compound into well-defined supramolecular architectures such as cages, polymers, or metal-organic frameworks (MOFs). rsc.org

Host-Guest Chemistry: The electron-deficient antimony center, potentially in its pentavalent state, could act as a binding site for anions. acs.org This opens up possibilities for using this compound derivatives as receptors or sensors for environmentally or biologically relevant anions.

The continued exploration of these future directions will undoubtedly uncover new fundamental chemistry and unlock the full potential of this compound in catalysis, materials science, and beyond.

Q & A

Q. Table 1: Synthetic Routes and Yields

| Compound | Reagents/Conditions | Yield (%) |

|---|---|---|

| 2 | CuCl₂ in acetone | 85 |

| 3 | CuBr₂ in acetone | 92 |

| 4 | TBHP, 2,5-F₂C₆H₃CO₂H | 81 |

Basic: What characterization techniques are essential for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identifies Sb–O and Sb–X (X = Cl, Br) bonds. For example, Sb–Cl stretches in 2 appear at 350–400 cm⁻¹ .

- X-Ray Diffraction (XRD) : Resolves coordination geometry (e.g., trigonal pyramidal in 1 vs. bipyramidal in 2–4 ) via unit cell parameters and R-factor analysis (R₁ = 0.0533 for 1 ) .

- Elemental Analysis : Validates stoichiometry (e.g., C₂₁H₁₂F₉Sb for 1 ).

Advanced: How should crystallographic data (e.g., unit cell parameters) be interpreted to confirm antimony coordination geometry?

Methodological Answer:

XRD data analysis involves:

Symmetry group identification : E.g., 1 crystallizes in the R–1 space group with cell parameters a = 10.858 Å, b = 11.072 Å, c = 11.432 Å .

Coordination geometry :

- Trigonal pyramidal : Sb center bonded to three aryl groups (e.g., 1 ).

- Trigonal bipyramidal : Sb with two axial ligands (e.g., Cl⁻ in 2 ).

Residual electron density : Values <1.28 e/ų indicate minimal disorder .

Advanced: How do reaction conditions influence yield and purity in derivative synthesis?

Methodological Answer:

- Solvent polarity : Acetone enhances Cu(II) reactivity vs. ether for oxidation stability.

- Temperature : Room temperature prevents ligand dissociation in 2–4 synthesis .

- Factorial design : Optimize variables (e.g., molar ratios, time) via orthogonal arrays or regression modeling to maximize yield .

Example Optimization Framework:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Molar ratio (1:CuX₂) | 1:1–1:2.5 | 1:1.2 |

| Reaction time | 12–72 hours | 48 hours |

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Cross-validation : Combine IR, XRD, and NMR (if applicable) to confirm bond assignments.

Theoretical modeling : Use density functional theory (DFT) to predict vibrational frequencies or electronic properties .

Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere for air-sensitive intermediates) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for volatile precursors (e.g., 3-(trifluoromethyl)aniline) .

- Spill management : Neutralize acids/bases with appropriate adsorbents (e.g., silica gel).

Advanced: How can computational methods enhance understanding of electronic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.